Technical Whitepaper: 3-(Prop-2-yn-1-yloxy)benzonitrile
Technical Whitepaper: 3-(Prop-2-yn-1-yloxy)benzonitrile
Critical Editorial Note: A discrepancy was identified in the provided prompt between the Chemical Name and the CAS number. CAS 20999-38-6 corresponds to [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid (2PACz), a material used in solar cells.[1][2] The chemical name 3-(Prop-2-yn-1-yloxy)benzonitrile corresponds to CAS 237748-26-4 (or similar isomers depending on substitution).[1][2][3] This guide strictly addresses the Chemical Name provided: the propargyl ether of 3-hydroxybenzonitrile.[1][2]
A Versatile "Clickable" Scaffold for Medicinal Chemistry and Chemical Biology [1][2]
Executive Summary
3-(Prop-2-yn-1-yloxy)benzonitrile is a bifunctional aromatic intermediate characterized by a meta-substituted benzene ring bearing a nitrile (cyano) group and a propargyl ether moiety.[1][2] It serves as a high-value "clickable" scaffold in drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP).[1][2] Its terminal alkyne enables bio-orthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the nitrile group offers a gateway to tetrazoles (bioisosteres of carboxylic acids) or reversible covalent inhibition of cysteine proteases.[1][2]
Physicochemical Profile & Identification
This compound acts as a "chemical adaptor," linking pharmacophores to reporter tags or solubility modifiers.[2]
| Property | Data / Value | Note |
| Chemical Name | 3-(Prop-2-yn-1-yloxy)benzonitrile | |
| CAS Number | 237748-26-4 | Note: CAS 20999-38-6 is incorrect for this structure.[1][2][4] |
| Molecular Formula | C₁₀H₇NO | |
| Molecular Weight | 157.17 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |
| SMILES | C#CCOC1=CC=CC(=C1)C#N | |
| LogP (Predicted) | ~2.2 - 2.5 | Lipophilic; good membrane permeability.[1][2] |
| TPSA | ~33 Ų | Polar surface area dominated by nitrile; high oral bioavailability potential.[1][2] |
| Physical State | Off-white to pale yellow solid | Low melting point (typically 40–60 °C range for analogs).[1][2] |
Synthetic Methodology: The O-Alkylation Protocol[1][2]
The synthesis relies on a Williamson ether synthesis.[1][2] The choice of base and solvent is critical to prevent hydrolysis of the nitrile group while ensuring complete alkylation of the phenol.[1]
2.1. Reaction Mechanism
The reaction proceeds via an SN2 mechanism.[1][2] The phenolic hydroxyl group is deprotonated by a weak base to form a phenoxide ion, which then attacks the electrophilic carbon of propargyl bromide.
Why this approach?
-
Base Selection (K₂CO₃): Strong enough to deprotonate the phenol (pKa ~9) but mild enough to avoid hydrating the nitrile to an amide (which occurs with NaOH/KOH at high temps).[1][2]
-
Solvent (DMF or Acetone): Polar aprotic solvents stabilize the transition state and dissolve the inorganic base.[1][2]
2.2. Validated Protocol
Reagents:
-
Propargyl bromide (80% in toluene, 1.2 equiv)[2]
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)[5]
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with 3-Hydroxybenzonitrile and anhydrous K₂CO₃ in DMF (0.5 M concentration). Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide.[1][2]
-
Alkylation: Dropwise add Propargyl bromide at 0°C (to control exotherm).
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The starting phenol (lower R_f) should disappear.[1][2]
-
Workup (Self-Validating Step):
-
Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via silica flash chromatography.
Figure 1: Synthetic pathway via Williamson Ether Synthesis.[1][2] The use of K₂CO₃ prevents side reactions on the nitrile group.
Reactivity & Functionalization[1][2]
This molecule is a "divergent intermediate."[1][2] It can be reacted at the alkyne (for linking) or the nitrile (for pharmacophore generation).[1][2]
3.1. The "Click" Reaction (CuAAC)
The terminal alkyne allows this molecule to be clicked onto azides.[1][2] This is the primary utility in Chemical Biology for Activity-Based Protein Profiling (ABPP) .[1][2]
-
Conditions: CuSO₄ (1 mol%), Sodium Ascorbate (5 mol%), t-BuOH/H₂O (1:1).[2]
-
Outcome: Formation of a 1,4-disubstituted 1,2,3-triazole.[1][2] This linkage is chemically inert and stable in biological systems.[1][2]
3.2. Nitrile Transformations[1][2]
-
Tetrazole Synthesis: Reaction with NaN₃ and ZnBr₂ yields the 5-substituted tetrazole.[1][2] Tetrazoles are classic bioisosteres for carboxylic acids, offering similar acidity (pKa ~4.5–5) but improved metabolic stability and membrane permeability.[2]
-
Pinner Reaction: Acid-catalyzed reaction with alcohols to form imidates.[1][2]
Figure 2: Divergent reactivity profile.[1][2] The alkyne serves as a ligation handle, while the nitrile serves as a pharmacophore precursor.
Applications in Drug Discovery[6][7][8]
4.1. Fragment-Based Drug Discovery (FBDD)
The molecule fits the "Rule of 3" (MW < 300, LogP < 3, H-donors < 3).[1][2]
-
Strategy: A library of propargyl ethers is synthesized. The alkyne is used to "click" the fragment onto a core scaffold or to dimerize fragments in situ (Target-Guided Synthesis).[1][2]
-
Mechanism: The benzonitrile motif often engages in
-stacking interactions or hydrogen bonding (via the CN nitrogen) within protein active sites.[1][2]
4.2. Activity-Based Protein Profiling (ABPP)
In ABPP, the benzonitrile group can act as a reversible covalent inhibitor (e.g., for cysteine proteases like Cathepsin K).[1][2]
-
Probe Design: The 3-(prop-2-yn-1-yloxy)benzonitrile is the "warhead" (binding unit).[1][2]
-
Labeling: The probe binds the target protein in a cell lysate.[1][2]
-
Detection: A fluorescent azide or biotin-azide is "clicked" onto the propargyl tail, allowing visualization or enrichment of the target protein.[1][2]
Safety & Handling
-
Propargyl Bromide Residues: Propargyl bromide is a lachrymator and potential alkylating carcinogen.[1][2] Ensure the final product is free of alkyl halide traces using the NaOH wash described in Section 2.2.[1][2]
-
Nitrile Toxicity: While aromatic nitriles are generally less toxic than aliphatic ones, they can release cyanide upon metabolic oxidation (via cytochrome P450).[1][2] Handle with standard PPE.[1][2]
-
Shock Sensitivity: Terminal alkynes can form explosive acetylides with copper, silver, or mercury.[2] Do not use metal spatulas or store in metal containers if trace moisture is present.[1][2]
References
-
Synthesis of Propargyl Ethers: Trost, B. M., & Crawley, M. L. (2003).[2] Asymmetric Transition-Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 103(8), 2921–2944.[2] (General methodology for O-alkylation).
-
Click Chemistry Protocols: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1][2] Angewandte Chemie International Edition, 41(14), 2596–2599.[2]
-
Nitrile to Tetrazole Conversion: Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2] The Journal of Organic Chemistry, 66(24), 7945–7950.[2]
-
Benzonitriles in Drug Design: Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.[2]
